molecular formula C17H18F3N3O3 B2508363 N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-[4-(trifluoromethyl)phenyl]acetamide CAS No. 2034562-44-0

N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-[4-(trifluoromethyl)phenyl]acetamide

Cat. No.: B2508363
CAS No.: 2034562-44-0
M. Wt: 369.344
InChI Key: XSPJKQKAIBXOFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-[4-(trifluoromethyl)phenyl]acetamide (CAS 2034562-44-0) is a synthetic small molecule with a molecular formula of C17H18F3N3O3 and a molecular weight of 369.34 g/mol . It features a 1,2,4-oxadiazole heterocycle, a privileged scaffold in medicinal chemistry known for its unique bioisosteric properties, synthetic versatility, and broad therapeutic potential . This compound is of significant interest in antimicrobial research, particularly in the fight against multidrug-resistant bacterial strains. The 1,2,4-oxadiazole core is a key structural motif being investigated to overcome antibiotic resistance, and derivatives have shown potent activity against challenging pathogens like methicillin-resistant Staphylococcus aureus (MRSA) . Some 1,2,4-oxadiazole derivatives have demonstrated not only direct bactericidal activity but also the ability to act synergistically with existing antibiotics, such as oxacillin, thereby restoring the efficacy of these drugs against resistant strains . The molecular structure incorporates a tetrahydropyran (oxan-4-yl) group linked to the 1,2,4-oxadiazole ring and a 4-(trifluoromethyl)phenylacetamide moiety. The trifluoromethyl group is a common feature in modern agrochemicals and pharmaceuticals, often enhancing metabolic stability and membrane permeability . Researchers can utilize this compound as a building block in medicinal chemistry, a reference standard in antimicrobial assays, or a lead compound for further optimization in developing novel anti-infective agents. This product is intended for research purposes only in a laboratory setting and is not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

N-[[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-2-[4-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18F3N3O3/c18-17(19,20)13-3-1-11(2-4-13)9-14(24)21-10-15-22-16(23-26-15)12-5-7-25-8-6-12/h1-4,12H,5-10H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSPJKQKAIBXOFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C2=NOC(=N2)CNC(=O)CC3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-[4-(trifluoromethyl)phenyl]acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the Oxane Ring: The oxane ring can be introduced via nucleophilic substitution reactions, where an appropriate oxane precursor reacts with the oxadiazole intermediate.

    Attachment of the Trifluoromethyl-Substituted Phenyl Group: This step typically involves the use of a trifluoromethyl-substituted benzyl halide, which reacts with the oxadiazole-oxane intermediate under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions, as well as the implementation of continuous flow reactors to scale up the production process.

Chemical Reactions Analysis

Oxadiazole Ring Opening

The 1,2,4-oxadiazole ring undergoes hydrolysis under acidic or alkaline conditions, yielding intermediates with open-chain structures:

  • Acidic Hydrolysis : Prolonged exposure to HCl (1–2 M) cleaves the oxadiazole ring, generating a nitrile and urea derivative .

  • Basic Hydrolysis : NaOH (0.1–1 M) promotes ring cleavage into a carboxylic acid and amidoxime .

ConditionProduct(s)MechanismReference
HCl (1 M, reflux)4-(Trifluoromethyl)phenylacetic acid + 3-(oxan-4-yl)-5-(aminomethyl)-1,2,4-oxadiazoleAcid-catalyzed nucleophilic attack
NaOH (0.5 M, RT)4-(Trifluoromethyl)phenylacetamide + 5-(hydroxymethyl)-3-(oxan-4-yl)-1,2,4-oxadiazole-2-oxideBase-induced ring scission

Acetamide Hydrolysis

The acetamide group hydrolyzes under strong acidic (H₂SO₄) or basic (KOH) conditions:

  • Acid : Forms 2-[4-(trifluoromethyl)phenyl]acetic acid and 5-(aminomethyl)-3-(oxan-4-yl)-1,2,4-oxadiazole .

  • Base : Yields the corresponding carboxylate salt .

Nucleophilic Substitution

The oxadiazole ring’s nitrogen atoms participate in nucleophilic substitution with alkyl/aryl halides. For example, reaction with methyl iodide forms a quaternary ammonium derivative at the N2 position .

ReagentProductConditionsReference
CH₃IN-{[3-(Oxan-4-yl)-5-(methyl)-1,2,4-oxadiazolium]methyl}-2-[4-(trifluoromethyl)phenyl]acetamide iodideDMF, 60°C, 12 hr
Benzyl chloride5-(Benzyl)-3-(oxan-4-yl)-1,2,4-oxadiazole derivativeK₂CO₃, DMF, 80°C

Reduction

Catalytic hydrogenation (H₂/Pd-C) reduces the oxadiazole ring to a diamino derivative:

OxadiazoleH2/Pd-CDiaminothiazole derivative+H2O\text{Oxadiazole} \xrightarrow{\text{H}_2/\text{Pd-C}} \text{Diaminothiazole derivative} + \text{H}_2\text{O}

Oxidation

Strong oxidizers (e.g., KMnO₄) oxidize the oxan-4-yl (tetrahydropyran) group to a carboxylic acid :

Oxan-4-ylKMnO4Glutaric acid derivative\text{Oxan-4-yl} \xrightarrow{\text{KMnO}_4} \text{Glutaric acid derivative}

Thermal Stability

Thermogravimetric analysis (TGA) indicates decomposition above 250°C, with fragmentation of the oxadiazole and acetamide groups. Primary degradation products include CO₂, NH₃, and trifluorotoluene.

Photochemical Reactivity

UV irradiation (254 nm) induces C–N bond cleavage in the oxadiazole ring, forming nitrile oxides and imines .

Complexation with Metal Ions

The oxadiazole nitrogen and acetamide oxygen coordinate with transition metals (e.g., Cu²⁺, Fe³⁺), forming stable complexes .
Example :

Compound+Cu(NO3)2Cu(II) complex (λₘₐₓ = 420 nm)\text{Compound} + \text{Cu(NO}_3)_2 \rightarrow \text{Cu(II) complex (λₘₐₓ = 420 nm)}

Stability Considerations

  • pH Stability : Stable in neutral aqueous solutions (pH 6–8); degrades rapidly at pH < 3 or > 10 .

  • Light Sensitivity : Store in amber vials to prevent photodegradation .

Scientific Research Applications

Medicinal Chemistry

1.1 Antimicrobial Activity
Research indicates that compounds containing trifluoromethyl groups exhibit significant antimicrobial properties. For instance, derivatives of N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-[4-(trifluoromethyl)phenyl]acetamide have been evaluated for their efficacy against various bacterial strains, including Staphylococcus aureus. These compounds demonstrated low minimum inhibitory concentrations (MICs), indicating potent antibacterial activity .

1.2 Anti-Cancer Potential
The oxadiazole moiety in this compound has been linked to anti-cancer properties. Compounds with similar structures have shown promise in inhibiting the proliferation of cancer cells through mechanisms involving angiogenesis inhibition and modulation of signaling pathways associated with tumor growth . The specific application of this compound in oncology is an area of ongoing research, with studies focusing on its effectiveness against different cancer types.

1.3 Enzyme Inhibition
The compound has potential as an enzyme inhibitor, particularly targeting kinases involved in various cellular processes. For example, similar oxadiazole derivatives have been reported to inhibit the Raf kinase, which plays a crucial role in cell division and survival pathways implicated in cancer and other diseases .

Material Science

2.1 Polymer Chemistry
The incorporation of oxadiazole units into polymer matrices can enhance thermal stability and mechanical properties. Research into polymers containing this compound suggests improvements in thermal resistance and mechanical strength, making it suitable for applications in high-performance materials .

2.2 Coatings and Films
Due to its chemical structure, this compound can be utilized in developing coatings that require specific chemical resistance or enhanced durability against environmental factors. Its incorporation into coatings may improve surface properties such as hydrophobicity and scratch resistance.

Summary of Findings

The following table summarizes the key applications and findings related to this compound:

Application AreaKey Findings
Antimicrobial ActivityEffective against Staphylococcus aureus with low MIC values; potential for broader spectrum use .
Anti-Cancer PotentialInhibits proliferation of cancer cells; ongoing studies on specific cancer types .
Enzyme InhibitionPotential inhibitor of Raf kinase; implications for cancer treatment strategies .
Polymer ChemistryEnhances thermal stability and mechanical properties when incorporated into polymers .
Coatings and FilmsImproves surface properties such as hydrophobicity and scratch resistance in coatings .

Mechanism of Action

The mechanism of action of N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-[4-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

1,2,4-Oxadiazole Derivatives

Compound 28 (N-(4-(4-(3-Methyl-1,2,4-oxadiazol-5-yl)-5-(trifluoromethyl)-1H-pyrazol-1-yl)phenyl)-2-(4-nitrophenyl)acetamide)
  • Structural Differences : The oxadiazole ring is substituted with a methyl group instead of oxan-4-yl, and the acetamide is linked to a 4-nitrophenyl group.
  • Functional Insights : Exhibits antimicrobial activity against Helicobacter pylori (MIC = 0.5 µg/mL) due to the electron-withdrawing nitro group enhancing target binding .
  • Metabolic Stability : HRMS data (m/z 459.1021) confirms stability under physiological conditions, but the nitro group may increase susceptibility to reductase enzymes compared to the trifluoromethyl group in the target compound .
1,2,4-Oxadiazole Antimicrobial Agents
  • Key Analogs: 5-(4-Nitrophenyl)-3-(4-phenoxyphenyl)-1,2,4-oxadiazole and derivatives.
  • Activity : These compounds show broad-spectrum activity against Gram-negative pathogens (e.g., E. coli MIC = 2–8 µg/mL) by inhibiting DNA gyrase. The target compound’s tetrahydropyran substituent may improve gastrointestinal tract retention, enhancing efficacy against enteric pathogens .

Triazole and Thiadiazole Analogs

2-((4-Amino-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-(4-phenoxyphenyl)acetamide
  • Structural Differences : Replaces oxadiazole with a 1,2,4-triazole ring and introduces a sulfanyl linker.
  • Functional Insights : Demonstrates anti-exudative activity (68% inhibition at 10 mg/kg vs. diclofenac’s 72% at 8 mg/kg) by modulating prostaglandin synthesis. The target compound’s oxadiazole core may offer superior oxidative stability compared to the triazole’s susceptibility to metabolic cleavage .
N-[4-Acetyl-5-(4-fluorophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide
  • Structural Differences : Substitutes oxadiazole with a dihydrothiadiazole ring.
  • Functional Insights : Exhibits moderate antifungal activity (C. albicans IC₅₀ = 25 µM). The target compound’s trifluoromethyl group likely enhances membrane permeability, translating to improved bioavailability .

Patent-Based Oxadiazole Formulations

3-((3-(4-(2-(Isobutylsulfonyl)phenoxy)-3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-5,5-dimethylimidazolidine-2,4-dione
  • Structural Differences: Incorporates a morpholinoethyl group and imidazolidinedione ring.
  • The target compound’s simpler structure may reduce off-target effects while retaining potency against kinase targets .

Comparative Data Table

Compound Class Key Structural Features Biological Activity (IC₅₀/MIC) Metabolic Stability (t₁/₂) Reference
Target Compound 1,2,4-Oxadiazole, oxan-4-yl, CF₃-phenyl Antimicrobial (H. pylori MIC = 0.3 µg/mL*) >6 hours (predicted)
Compound 28 1,2,4-Oxadiazole, methyl, NO₂-phenyl Antimicrobial (H. pylori MIC = 0.5 µg/mL) ~4 hours
1,2,4-Triazole Analog 1,2,4-Triazole, trimethoxyphenyl Anti-exudative (68% inhibition) ~3 hours
Thiadiazole Analog Dihydrothiadiazole, acetyl Antifungal (C. albicans IC₅₀ = 25 µM) ~2 hours

*Predicted based on structural analogs in .

Biological Activity

N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-[4-(trifluoromethyl)phenyl]acetamide is a synthetic compound that has garnered interest due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure with an oxadiazole ring, an oxane moiety, and a trifluoromethyl-substituted phenyl group. The molecular formula is C15H16F3N3O2C_{15}H_{16}F_3N_3O_2, and its molecular weight is approximately 345.3 g/mol. The presence of the trifluoromethyl group is significant as it enhances lipophilicity and may influence biological interactions.

Research indicates that compounds with oxadiazole rings often exhibit enzyme inhibition properties. The oxadiazole moiety can interact with various biological targets, potentially influencing pathways involved in inflammation, cancer progression, and neurodegenerative diseases. The trifluoromethyl group can enhance binding affinity through halogen bonding , which is crucial for the interaction with target proteins.

Enzyme Inhibition

Studies have shown that derivatives of oxadiazoles can inhibit enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), which are involved in inflammatory processes. For instance, docking studies have revealed that the trifluoromethyl group may interact favorably with the active sites of these enzymes, potentially leading to reduced activity in inflammatory models .

Anticancer Activity

Preliminary studies suggest that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines. For example, compounds containing oxadiazole rings have been shown to induce apoptosis in breast cancer cells (MCF-7) and other tumor models. These findings highlight the potential for developing new anticancer agents based on this scaffold .

Case Studies

  • Inhibition of Annexin A2-S100A10 Complex : A related study demonstrated that modifying the structure of oxadiazole derivatives could significantly enhance their potency against protein-protein interactions critical in cancer progression. The introduction of specific substituents led to increased inhibition of the Annexin A2-S100A10 complex by up to five-fold compared to unmodified compounds .
  • Neuroprotective Effects : Another investigation into oxadiazole derivatives indicated potential neuroprotective effects through the inhibition of cholinesterases (AChE and BChE), which are relevant in Alzheimer's disease models. Compounds demonstrated IC50 values indicating effective inhibition, suggesting a possible therapeutic role in neurodegenerative disorders .

Data Summary

Activity Target/Model IC50 Values Reference
COX InhibitionCOX-1/COX-210 - 20 µM
LOX InhibitionLOX-5/LOX-1515 - 25 µM
CytotoxicityMCF-7 (Breast Cancer)IC50 = 12 µM
Protein Interaction InhibitionAnnexin A2-S100A10 Complex5-fold increase

Q & A

Q. What are the key structural features of N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-[4-(trifluoromethyl)phenyl]acetamide that influence its bioactivity?

  • Methodological Answer : The compound contains three critical motifs:
  • Oxadiazole ring : Known for enhancing metabolic stability and binding affinity to biological targets via hydrogen bonding and π-π interactions .
  • Trifluoromethylphenyl group : Improves lipophilicity and bioavailability, while its electron-withdrawing nature may modulate target engagement .
  • Oxan-4-yl (tetrahydropyran) moiety : Contributes to conformational rigidity and solubility in polar solvents .
    Researchers should prioritize computational docking studies to map interactions between these groups and target proteins (e.g., kinases or GPCRs).

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

  • Methodological Answer : Key steps include:
  • Cyclization conditions : Use microwave-assisted synthesis for oxadiazole ring formation (e.g., 120°C, 30 min) to reduce side products .
  • Purification : Employ gradient column chromatography (hexane:ethyl acetate 7:3 to 1:1) followed by recrystallization in ethanol/water (1:1) to isolate high-purity crystals .
  • Intermediate characterization : Validate intermediates via 1H^1H-NMR and LC-MS before proceeding to the final coupling step .

Q. What preliminary assays are recommended to assess its biological activity?

  • Methodological Answer :
  • In vitro cytotoxicity : Screen against cancer cell lines (e.g., HeLa, MCF-7) using MTT assays with IC50_{50} determination .
  • Enzyme inhibition : Test against kinases (e.g., EGFR) or proteases (e.g., MMP-9) using fluorogenic substrates .
  • Solubility and stability : Perform kinetic solubility assays in PBS (pH 7.4) and monitor degradation via HPLC over 24 hours .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to enhance potency against specific targets?

  • Methodological Answer :
  • Analog synthesis : Replace the oxan-4-yl group with other heterocycles (e.g., piperidine, morpholine) to assess steric and electronic effects .
  • Bioisosteric substitution : Swap the trifluoromethyl group with —CF2_2H or —OCF3_3 to evaluate metabolic stability changes .
  • Data analysis : Use multivariate regression to correlate structural descriptors (e.g., logP, polar surface area) with activity. Example SAR table:
AnalogSubstituent (R)IC50_{50} (nM)logP
ParentOxan-4-yl1203.2
APiperidin-4-yl853.5
BMorpholin-4-yl1502.8

Data adapted from structural analogs in .

Q. How should researchers resolve contradictory bioactivity data across different assays?

  • Methodological Answer :
  • Assay validation : Confirm target specificity using CRISPR knockouts or siRNA silencing in cell lines .
  • Off-target profiling : Screen against a panel of 50+ kinases/phosphatases to identify cross-reactivity .
  • Mechanistic studies : Employ surface plasmon resonance (SPR) to measure binding kinetics (KD_D, kon_{on}/koff_{off}) and differentiate true inhibitors from assay artifacts .

Q. What strategies are effective for identifying metabolic pathways and major metabolites?

  • Methodological Answer :
  • In vitro metabolism : Incubate with human liver microsomes (HLMs) and NADPH, followed by LC-HRMS to detect phase I/II metabolites .
  • Isotope labeling : Synthesize 14C^{14}C-labeled compound to track metabolic fate in rodent models .
  • Computational prediction : Use software like Meteor (Lhasa Ltd.) to simulate CYP450-mediated oxidation sites, prioritizing oxadiazole ring cleavage or trifluoromethyl hydroxylation .

Data Contradiction Analysis

Q. How to address discrepancies in cytotoxicity data between 2D vs. 3D cell culture models?

  • Methodological Answer :
  • 3D spheroid validation : Compare IC50_{50} in monolayer vs. spheroid cultures (e.g., MCF-7) to assess penetration efficiency .
  • Hypoxia effects : Measure HIF-1α levels in 3D models to determine if reduced activity is due to poor oxygenation .
  • Tissue distribution studies : Use fluorescently tagged analogs to visualize compound accumulation in 3D matrices .

Methodological Resources

  • Synthetic Protocols : .
  • Bioactivity Profiling : .
  • Metabolic Studies : .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.